molecular formula C14H14N2O4S B4760815 METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Cat. No.: B4760815
M. Wt: 306.34 g/mol
InChI Key: PPXIXCYNEGJPHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{[(3-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate is an organic compound that features a thiophene ring substituted with a methoxy-aniline group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(3-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate typically involves the reaction of 3-methoxyaniline with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the aniline and the carboxylic acid chloride, followed by esterification to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(3-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the aniline can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Methyl 3-{[(3-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-{[(3-methoxyanilino)carbonyl]amino}-2-thiophenecarboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the methoxy-aniline group can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-2-thiophenecarboxylate: Similar structure but lacks the methoxy-aniline group.

    Methyl 3-sulfonylamino-2-thiophenecarboxylate: Contains a sulfonyl group instead of the methoxy-aniline group.

Properties

IUPAC Name

methyl 3-[(3-methoxyphenyl)carbamoylamino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-19-10-5-3-4-9(8-10)15-14(18)16-11-6-7-21-12(11)13(17)20-2/h3-8H,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXIXCYNEGJPHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)NC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49825983
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 3-{[(3-METHOXYANILINO)CARBONYL]AMINO}-2-THIOPHENECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.